B1575786 Temporin-1RNa

Temporin-1RNa

Cat. No.: B1575786
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Classification within Amphibian Host Defense Peptides

Amphibians inhabit environments rich in microbial life and have evolved a sophisticated chemical defense system to protect their permeable skin from pathogenic invasion. imrpress.com A key element of this defense is the secretion of a wide array of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), from granular glands in the skin. imrpress.commdpi.com These peptides are generally classified into families based on their sequence similarity and structural motifs. researchgate.net The temporin family is one of the most extensive and well-studied groups of these amphibian HDPs. researchgate.netconicet.gov.ar

Temporin-1RNa was successfully isolated and identified from the skin secretions of the black-spotted frog, Rana nigromaculata, native to Northeastern China. nih.govsci-hub.se The discovery involved the purification of peptides from the frog's skin secretion, followed by structural and biological characterization. nih.gov

Researchers cloned the cDNA encoding the precursor of this compound from a skin cDNA library. This revealed that the precursor protein contains a conserved signal peptide, an acidic propeptide, and the sequence for the mature peptide. nih.gov The mature this compound peptide is characterized by its specific amino acid sequence, ILPIRSLIKKLL, and a C-terminal amidation, a common post-translational modification in temporins that is crucial for their biological activity. imrpress.comnih.govfrontiersin.org

Structural analysis using circular dichroism (CD) spectra showed that this compound adopts an unstructured, aperiodic conformation in aqueous solutions. However, in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE), it transitions into an organized α-helical structure. nih.govnovoprolabs.com This conformational change is fundamental to its mechanism of action, which involves interacting with and disrupting the integrity of microbial cell membranes. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence ILPIRSLIKKLL
Source Organism Rana nigromaculata (Black-spotted frog) nih.govnovoprolabs.com
Molecular Weight 1487.8 Da (approx.) mdpi.com
Net Charge (at neutral pH) +3 nih.gov
Structure in Aqueous Solution Aperiodic / Random Coil nih.gov
Structure in Membrane-mimicking Environment α-helical nih.govnovoprolabs.com

The temporin family is one of the largest families of antimicrobial peptides discovered, with over 150 members identified from various ranid (true frog) genera like Rana, Pelophylax, and Hylarana. mdpi.comresearchgate.netnih.gov First identified in 1996 from the European red frog, Rana temporaria, temporins are distinguished by several key characteristics. frontiersin.orgplos.orgmdpi.com

Key Characteristics of Temporins:

Short Length: They are among the shortest known naturally occurring AMPs, typically consisting of 10 to 17 amino acid residues. mdpi.comfrontiersin.orgfrontiersin.org

Hydrophobicity: Their sequences are rich in hydrophobic amino acids, particularly Leucine (L), Phenylalanine (F), and Isoleucine (I). mdpi.commdpi.com

C-terminal Amidation: Most temporins feature an amidated C-terminus, which enhances their stability and activity. frontiersin.orgplos.org

Structure: They generally lack a defined structure in water but adopt an α-helical conformation upon insertion into lipid membranes. researchgate.netconicet.gov.ar

Net Positive Charge: The net charge of temporins is typically low, ranging from 0 to +3 at neutral pH. conicet.gov.arfrontiersin.org This property influences their initial electrostatic interaction with negatively charged bacterial membranes.

The diversity within the temporin family is vast, with variations in amino acid sequences even between closely related frog species. researchgate.net This diversity gives rise to a wide range of biological activities. While most temporins are highly effective against Gram-positive bacteria, including antibiotic-resistant strains, some members, like Temporin L, also show significant activity against Gram-negative bacteria and yeasts. imrpress.comresearchgate.net This variation in spectrum of activity is largely attributed to differences in net charge and hydrophobicity. imrpress.com

Table 2: Diversity within the Temporin Peptide Family

Peptide Name Source Organism Amino Acid Sequence Net Charge
This compound Pelophylax nigromaculatus nih.gov ILPIRSLIKKLL +3
Temporin A (TA) Rana temporaria conicet.gov.ar FLPLIGRVLSGIL +1
Temporin B (TB) Rana temporaria conicet.gov.ar LLPIVGNLLKSLL +1
Temporin L (TL) Rana temporaria researchgate.net FVQWFSKFLGRIL +2
Temporin-SHa Pelophylax saharicus imrpress.com FLSGIVGMLGKLF +2
Temporin-SHf Pelophylax saharicus imrpress.com FFFLSRIF +2

Identification of this compound from Rana nigromaculata

Academic Significance and Research Trajectory of Temporin Peptides

Temporin peptides hold significant academic interest primarily due to their potential as a new class of antibiotics. imrpress.comconicet.gov.ar The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and temporins represent promising candidates because their membrane-disrupting mechanism is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com

The research trajectory for temporins has evolved from initial discovery and cataloging to in-depth functional studies and therapeutic development. Key areas of academic research include:

Structure-Activity Relationship (SAR) Studies: A major focus of research is to understand how the amino acid sequence, charge, hydrophobicity, and amphipathic structure of temporins correlate with their antimicrobial potency and target specificity. acs.org By synthesizing analogues with specific amino acid substitutions, researchers can pinpoint the residues critical for activity and toxicity. mdpi.comacs.org

Mechanism of Action: While it is generally accepted that temporins act by perturbing the cell membrane, the precise mechanism is still under investigation. conicet.gov.ar Studies explore how these peptides interact with lipid bilayers, form pores, and lead to cell lysis. researchgate.net

Analogue Design and Engineering: Based on SAR studies, scientists are designing synthetic temporin analogues with improved properties. d-nb.infotandfonline.com The goals are often to broaden the antimicrobial spectrum (e.g., to be more effective against Gram-negative bacteria), increase potency, and reduce hemolytic activity (toxicity to red blood cells), thereby increasing their therapeutic index. mdpi.comacs.org

Synergistic Effects: Research has shown that combinations of different temporins (e.g., Temporin A and a modified Temporin B) can act synergistically, exhibiting enhanced antimicrobial activity against a broader range of bacteria than the individual peptides alone. plos.org

Broader Bioactivities: While primarily known for their antimicrobial effects, recent studies have indicated a wider spectrum of bioactivities for temporins, including antiviral, antifungal, and anticancer properties, further expanding their research significance. mdpi.comresearchgate.netmdpi.com

The small size of temporins is a distinct advantage, as it makes their chemical synthesis both cost-effective and straightforward, facilitating extensive research and development. conicet.gov.arfrontiersin.org As a result, the temporin family continues to be a rich source of molecular templates for designing the next generation of antimicrobial drugs.

Properties

bioactivity

Gram+ & Gram-, Fungi, Cancer cells

sequence

ILPIRSLIKKLL

Origin of Product

United States

Biological Activities and Functional Spectrum in Pre Clinical Research Models

Antimicrobial Efficacy in Microbiological Research

Temporin-1RNa exhibits a broad spectrum of antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, as well as fungal species. vulcanchem.comresearchgate.net Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes. plos.org The peptide's amphipathic α-helical structure, adopted in membrane-like environments, facilitates this disruptive process, leading to membrane permeabilization and subsequent cell death. plos.org

Activity against Gram-Positive Bacterial Strains

This compound has demonstrated potent activity against a range of Gram-positive bacteria. nih.gov Studies have consistently shown its efficacy in inhibiting the growth of clinically relevant strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for evaluating this activity.

Research has reported MIC values for this compound against several Gram-positive species. For instance, a MIC of 12.5 μM has been recorded for Staphylococcus aureus, a common cause of skin and soft tissue infections. novoprolabs.comvulcanchem.com Even greater potency has been observed against Streptococcus lactis, with a MIC value of 6.25 μM. novoprolabs.comvulcanchem.com Other studies have reported a MIC range of 3.13-8.3 μM against various Gram-positive bacteria, further highlighting its strong bactericidal effect against this class of microorganisms. nih.gov The mechanism is believed to involve the peptide's positive charge attracting it to the negatively charged bacterial membrane, leading to disruption. plos.org

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain MIC (μM) Reference
Staphylococcus aureus 12.5 novoprolabs.comvulcanchem.com
Streptococcus lactis 6.25 novoprolabs.comvulcanchem.com
Gram-positive bacteria (general) 3.13-8.3 nih.gov

Activity against Gram-Negative Bacterial Strains

While generally more effective against Gram-positive bacteria, this compound also exhibits activity against Gram-negative bacterial strains. nih.govvulcanchem.com The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, typically presents a greater challenge for antimicrobial peptides.

Despite this, studies have documented the inhibitory effects of this compound on these bacteria. A MIC of 25 μM has been reported for Pseudomonas aeruginosa, a notable opportunistic pathogen. novoprolabs.comvulcanchem.com Research has also indicated a MIC range of 12.5-25.0 μM against various Gram-negative bacteria. nih.gov This demonstrates that this compound can overcome the protective outer membrane of Gram-negative bacteria to exert its antimicrobial action, although at higher concentrations compared to its activity against Gram-positive strains. vulcanchem.com

Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria

Bacterial Strain MIC (μM) Reference
Pseudomonas aeruginosa 25 novoprolabs.comvulcanchem.com
Gram-negative bacteria (general) 12.5-25.0 nih.gov

Antifungal Activity against Fungal and Yeast Species

In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. nih.govvulcanchem.com Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a significant health concern.

Research has demonstrated the efficacy of this compound against Candida albicans, a common cause of fungal infections in humans. A MIC of 12.5 μM has been reported for this yeast species. novoprolabs.comvulcanchem.com Further studies have corroborated this, showing a MIC range of 6.25-12.5 μM against Candida albicans. nih.gov This indicates that this compound possesses a notable ability to inhibit the growth of pathogenic fungi.

Table 3: Antifungal Activity of this compound

Fungal/Yeast Species MIC (μM) Reference
Candida albicans 12.5 novoprolabs.comvulcanchem.com
Candida albicans 6.25-12.5 nih.gov

Antibiofilm Activity in Microbial Communities

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. The ability of an antimicrobial agent to disrupt these biofilms is a critical aspect of its therapeutic potential. Some temporin peptides have shown the ability to inhibit biofilm formation and disrupt existing biofilms. mdpi.com For example, Temporin-G has been shown to reduce the viability of S. aureus biofilms. mdpi.com Another study demonstrated that Temporin-SHa could inhibit the formation of Candida albicans biofilms. mdpi.com While specific data on this compound's antibiofilm activity is emerging, the demonstrated efficacy of other temporins against biofilms suggests a promising area for future investigation.

Antineoplastic and Antiproliferative Investigations in Cell Line Models

Beyond its antimicrobial capabilities, this compound has been investigated for its potential as an anticancer agent. vulcanchem.com The rationale behind this lies in the differences between the cell membranes of cancerous and normal cells, with cancer cell membranes often having a higher negative charge, making them more susceptible to cationic peptides like temporins. vulcanchem.com

Inhibition of Cellular Proliferation in Neoplastic Cell Lines

Preclinical studies using cancer cell lines have provided evidence for the antiproliferative effects of this compound. vulcanchem.com These studies measure the concentration of the peptide required to inhibit the growth of cancer cells by 50% (IC50).

Research has shown that this compound can inhibit the proliferation of human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines, with a reported IC50 of approximately 25 μM for both. novoprolabs.comvulcanchem.com This suggests that this compound can selectively target and inhibit the growth of these cancer cells. vulcanchem.com The proposed mechanism involves the peptide's interaction with and disruption of the cancer cell membrane, similar to its antimicrobial action. vulcanchem.com Other temporins, like Temporin-SHf, have also demonstrated cytotoxicity towards various cancer cell lines, including A549 (lung), MCF-7 (breast), HepG2 (liver), and PC3 (prostate), further supporting the potential of this peptide family in cancer research. nih.gov

Table 4: Antiproliferative Activity of this compound

Cell Line Cancer Type IC50 (μM) Reference
MCF-7 Human Breast Cancer ~25 novoprolabs.comvulcanchem.com
HeLa Human Cervical Cancer ~25 novoprolabs.comvulcanchem.com

Selective Interaction with Transformed Cell Membranes

This compound, like other temporins, demonstrates a notable ability to selectively interact with and disrupt the membranes of transformed or cancerous cells. vulcanchem.com This selectivity is largely attributed to the differences in membrane composition between cancerous and normal cells. Cancer cell membranes often exhibit a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. vulcanchem.comnih.gov This creates a preferential electrostatic attraction for the positively charged this compound peptide.

The mechanism of action typically involves a multi-step process:

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged cancer cell membrane. nih.gov

Hydrophobic Interaction and Insertion: Following the initial attraction, hydrophobic interactions between the peptide and the lipid bilayer drive its insertion into the cell membrane. vulcanchem.comnih.gov

Conformational Change: Upon interacting with a membrane-mimicking environment, this compound adopts a helical conformation, which is crucial for its disruptive activity. vulcanchem.com This structural change allows for optimal positioning of its hydrophobic and hydrophilic regions to facilitate membrane disruption. vulcanchem.com

Pore Formation and Membrane Disruption: The accumulation and aggregation of peptide molecules within the membrane lead to the formation of pores or a general disruption of the membrane's integrity. vulcanchem.com This can occur through various models, such as the "carpet-like" mechanism, where the peptides accumulate on the membrane surface before disrupting it. plos.org This disruption results in the leakage of cellular contents and ultimately leads to cell death. vulcanchem.complos.org

Studies have shown that temporins can induce morphological changes in cancer cells, causing them to become shriveled and invaginated. plos.org This membranolytic activity has been observed in various cancer cell lines, including breast and cervical cancer cells. vulcanchem.com The selective nature of this interaction makes temporins like this compound promising candidates for the development of novel anticancer therapies. nih.govnih.gov

Table 1: Mechanistic Steps of this compound Interaction with Transformed Cell Membranes

Step Description Key Factors
1. Initial Binding Electrostatic attraction between the positively charged peptide and the negatively charged cancer cell membrane. Cationic nature of peptide, anionic molecules (e.g., phosphatidylserine) on cancer cell surface. vulcanchem.comnih.gov
2. Membrane Insertion Hydrophobic regions of the peptide interact with and insert into the lipid bilayer. Hydrophobicity of the peptide. vulcanchem.comnih.gov
3. Structural Transition The peptide adopts an α-helical conformation within the membrane environment. Membrane-mimicking environment. vulcanchem.com
4. Disruption Aggregation of peptides leads to pore formation or general membrane destabilization ("carpet-like" mechanism). vulcanchem.complos.org Peptide concentration. plos.org
5. Cell Lysis Leakage of intracellular contents leads to cell death. Loss of membrane integrity. vulcanchem.complos.org

Immunomodulatory and Anti-inflammatory Effects

Modulation of Proinflammatory Responses in Macrophage Models

Temporins, including by extension this compound, have demonstrated the ability to modulate the inflammatory responses of immune cells like macrophages. Macrophages play a critical role in the immune system and can be polarized into different functional phenotypes, such as the pro-inflammatory M1 state or the anti-inflammatory M2 state. oncotarget.comhealthdisgroup.us The microenvironment, particularly the presence of cytokines, dictates this polarization. oncotarget.comhealthdisgroup.us

In macrophage cell line models, certain peptides have been shown to influence the production of pro-inflammatory cytokines. mdpi.com For instance, some studies have shown that specific peptides can lead to a decrease in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com This suggests a potential for temporins to dampen excessive inflammatory responses. The modulation of macrophage activity is a key aspect of their immunomodulatory potential. mdpi.com

Interaction with Lipopolysaccharide (LPS) and MyD88-Dependent Signaling Pathways

A significant aspect of the immunomodulatory activity of temporins is their ability to interact with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. researchgate.netnih.gov This interaction is crucial as LPS activates the innate immune system through Toll-like receptor 4 (TLR4). nih.gov

Temporin L, a related peptide, has been shown to bind directly to LPS and lipid A. nih.gov This binding can neutralize the endotoxic effects of LPS. plos.org The interaction is often initiated by electrostatic attraction between the cationic peptide and the negatively charged LPS molecule. mdpi.com

The activation of TLR4 by LPS initiates downstream signaling cascades, which can be broadly divided into MyD88-dependent and MyD88-independent pathways. nih.govplos.org The MyD88-dependent pathway is a primary route for the induction of pro-inflammatory cytokines such as TNF-α and IL-6. plos.orgembopress.org This pathway involves the recruitment of the adaptor protein MyD88 to the activated TLR4 receptor complex. embopress.orgnih.gov By binding to LPS, temporins can interfere with its ability to activate this pathway, thereby reducing the production of inflammatory mediators. nih.govmdpi.com This interference with the LPS/TLR4/MyD88 signaling axis is a key mechanism behind the anti-inflammatory effects of these peptides. nih.gov

Antiviral and Antiparasitic Research Applications

Activity against Specific Viral Strains in In Vitro Models

Several members of the temporin family have exhibited antiviral activity against various viral strains in in vitro studies. nih.gov Their mechanism of action is often linked to their ability to interact with and disrupt the viral envelope, a lipid membrane that surrounds many types of viruses. mdpi.comfrontiersin.org

For example, temporins have shown efficacy against enveloped viruses such as herpes simplex virus (HSV-1), influenza virus, and coronaviruses. nih.govmdpi.com The antiviral action can occur at different stages of the viral life cycle. Some temporins can directly act on the virion, leading to its inactivation. mdpi.com Others may interfere with the early stages of infection, such as viral attachment and entry into the host cell. mdpi.comfrontiersin.org In the case of HSV-1, it has been suggested that temporins can interact with viral glycoproteins that are essential for attachment to host cells. frontiersin.org This broad-spectrum potential against enveloped viruses highlights the promise of temporins as a basis for developing new antiviral agents. mdpi.com

Table 2: Antiviral Activity of Temporin Family Peptides in In Vitro Models

Virus Family Specific Virus Strain(s) Observed Effect Reference(s)
Herpesviridae Herpes Simplex Virus Type 1 (HSV-1) Disruption of viral envelope, inhibition of attachment and entry. mdpi.comfrontiersin.org mdpi.com, frontiersin.org
Orthomyxoviridae Influenza A Virus Interaction with viral membrane. nih.gov nih.gov
Coronaviridae SARS-CoV-2 Interaction with viral membrane. nih.gov nih.gov
Paramyxoviridae Parainfluenza Virus Interaction with viral membrane. nih.gov nih.gov
Polyomaviridae JC polyomavirus (JCPyV) Interaction with capsid protein VP1, affecting early life cycle stages. mdpi.com mdpi.com

Anti-Leishmania Activity and Mechanistic Insights

Temporins have demonstrated significant activity against the protozoan parasite Leishmania, the causative agent of leishmaniasis. nih.govcsic.escapes.gov.br Notably, they are effective at concentrations that show no lytic activity against human red blood cells, suggesting a degree of selectivity. csic.es

The primary mechanism of anti-Leishmania action is the permeabilization and disruption of the parasite's plasma membrane. nih.govcsic.es This membranolytic effect leads to several downstream consequences that are lethal to the parasite:

Collapse of Plasma Membrane Potential: Temporins induce a rapid depolarization of the parasite's membrane. nih.govcsic.es

Increased Membrane Permeability: They cause an influx of molecules like the vital dye SYTOX Green, indicating a loss of membrane integrity. nih.govcsic.es

ATP Depletion: The disruption of the membrane leads to a reduction in intracellular ATP levels. nih.govcsic.es

Morphological Damage: Electron microscopy has revealed severe damage to the parasite's membrane structure following treatment with temporins. nih.govcsic.es

At concentrations above the half-maximal inhibitory concentration (IC50), the primary mechanism is membranolytic. nih.govresearchgate.net However, at sub-lytic concentrations, some temporins can also induce an apoptosis-like cell death in the parasite. plos.orgresearchgate.net The direct action on the parasite membrane is a significant advantage, as it may make it more difficult for the parasite to develop resistance. csic.escapes.gov.br

Tissue Regeneration and Wound Healing Studies

Currently, there is a lack of available scientific literature and pre-clinical research data specifically investigating the role of this compound in tissue regeneration and wound healing. While other members of the temporin family, such as Temporin A, have been studied for their potential to promote wound repair in animal models, similar studies dedicated exclusively to this compound have not been published. mdpi.comnih.gov Therefore, no detailed findings on its efficacy or mechanisms in this area can be reported.

Investigation of Antioxidant Activity

There is no specific pre-clinical research available that investigates the antioxidant activity of this compound. Although some peptides within the broader temporin family have been noted for potential antioxidant properties, dedicated studies to quantify or characterize such activity for this compound are absent from the current scientific record. mdpi.com

Molecular and Cellular Mechanisms of Action of Temporin Peptides

Membrane-Targeting Mechanisms

The primary mode of action for Temporin-1RNa involves direct interaction with and disruption of the cell membrane of target organisms. vulcanchem.comimrpress.com This interaction is a key determinant of its antimicrobial and potential anticancer activities. vulcanchem.com

Peptide-Membrane Interactions: Permeabilization and Disruption

The initial step in the action of this compound is its electrostatic attraction to the target cell membrane. vulcanchem.com Like other temporins, this compound is a cationic peptide, meaning it carries a net positive charge. imrpress.com This positive charge facilitates its interaction with the negatively charged components often found in the outer leaflet of microbial cell membranes, such as anionic phospholipids. vulcanchem.comimrpress.com This initial binding is a crucial determinant of its selectivity for microbial cells over mammalian cells, whose outer membranes are typically more neutral. vulcanchem.com

Following the initial electrostatic interaction, the amphipathic nature of this compound comes into play. vulcanchem.com The peptide possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. vulcanchem.com This characteristic allows it to insert itself into the lipid bilayer of the cell membrane. vulcanchem.com In aqueous environments, this compound is largely unstructured, but upon encountering a membrane-mimicking environment, it adopts a helical conformation. This structural change is critical for its membrane-disrupting activity, as it optimally positions the hydrophobic and hydrophilic residues for interaction with the lipid bilayer. vulcanchem.com

The insertion of this compound into the membrane leads to its permeabilization and disruption. vulcanchem.comsci-hub.seplos.org This process can occur through various proposed models, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface and cause disruption once a threshold concentration is reached. plos.org This leads to the leakage of intracellular contents and ultimately, cell death. vulcanchem.com

Table 1: Antimicrobial Activity of this compound

Microorganism Classification Minimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus Gram-positive bacterium 12.5
Streptococcus lactis Gram-positive bacterium 6.25
Pseudomonas aeruginosa Gram-negative bacterium 25
Candida albicans Fungus 12.5

This table summarizes the minimum inhibitory concentration (MIC) of this compound against various microorganisms, indicating its potency. novoprolabs.com

Dynamics of Pore Formation and Membrane Potential Collapse

The disruption of the membrane by this compound often involves the formation of pores or channels. vulcanchem.comsci-hub.se While the precise mechanism can vary, it is believed that the aggregation of peptide molecules within the membrane is a key step. vulcanchem.com This aggregation can lead to the formation of transient pores, allowing the uncontrolled passage of ions and small molecules across the membrane. sci-hub.se

The formation of these pores leads to a rapid collapse of the membrane potential. plos.org The membrane potential is a critical electrochemical gradient maintained by the cell, essential for various cellular processes, including energy production and transport. Its dissipation is a catastrophic event for the cell. The analysis of membrane permeability in the presence of temporin peptides has suggested the formation of pores as a key mechanism of action. mdpi.com

Impact on Intracellular Homeostasis and ATP Levels

The permeabilization of the cell membrane and the collapse of the membrane potential have a profound impact on intracellular homeostasis. The leakage of essential ions and small molecules disrupts the carefully maintained internal environment of the cell. Furthermore, the disruption of the electrochemical gradient across the membrane directly impacts the cell's ability to produce ATP (adenosine triphosphate), the primary energy currency of the cell. While direct studies on this compound's effect on ATP levels are not detailed, the disruption of the membrane potential is intrinsically linked to the cessation of ATP synthesis that relies on this gradient.

Intracellular Target Modulation and Interference

While membrane disruption is the primary mechanism of action for many temporins, there is growing evidence that these peptides can also translocate across the cell membrane and interact with intracellular targets. imrpress.complos.orgnih.gov

Disruption of Biosynthetic Pathways (e.g., Protein, Nucleic Acid Synthesis)

Some antimicrobial peptides are known to interfere with essential intracellular processes such as the synthesis of proteins and nucleic acids (DNA and RNA). mdpi.com While specific studies detailing the direct inhibition of these pathways by this compound are limited, the general mechanism for some AMPs involves binding to intracellular components required for these processes. plos.org The disruption of these fundamental biosynthetic pathways would contribute significantly to the peptide's lethal effect on the target cell.

Receptor-Mediated Interactions and Allosteric Regulation

There is no available research detailing receptor-mediated interactions or allosteric regulation specifically for the this compound peptide.

Structure Activity Relationship Sar and Peptide Engineering for Enhanced Functionality

Conformational Dynamics and Structural Characteristics in Biological Mimetic Systems

The environment plays a crucial role in shaping the structure of Temporin-1RNa, which in turn influences its biological activity. In aqueous solutions, the peptide is largely unstructured. However, in the presence of membrane-mimicking environments, it undergoes a significant conformational change.

Alpha-Helical Propensity and Amphipathicity

In environments that mimic biological membranes, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE), this compound adopts an α-helical conformation. vulcanchem.comnovoprolabs.com This helical structure is crucial for its interaction with microbial membranes. The α-helix organizes the peptide's amino acid residues into distinct hydrophobic and hydrophilic faces, a characteristic known as amphipathicity. vulcanchem.com This amphipathic nature is a key feature of many antimicrobial peptides, facilitating their insertion into and disruption of lipid bilayers. vulcanchem.comrcsb.org The formation of a stable α-helix is considered a key determinant for the ability of a cationic antimicrobial peptide to penetrate and disrupt the bacterial plasma membrane. rcsb.org The propensity of antimicrobial peptides to form an amphipathic alpha-helical conformation in a membrane environment is linked to the specific distribution of basic and hydrophobic amino acids. mdpi.com

Influence of Amino Acid Sequence and Composition on Bioactivity

The specific sequence and type of amino acids in this compound are fundamental to its biological function. The arrangement of cationic and hydrophobic residues is particularly important for its antimicrobial and other activities.

Role of Hydrophobic and Cationic Residues

The balance between hydrophobicity and cationicity is critical for optimal biological activity. nih.gov Aromatic residues such as phenylalanine and tryptophan are particularly important as they facilitate the formation of amphipathic structures and are key for the interaction at the interface between the aqueous solution and the hydrophobic membrane bilayer. mdpi.com Studies on temporin A have highlighted the importance of a hydrophobic residue at the N-terminus and bulky hydrophobic side chains at specific positions for its antibacterial activity. researchgate.net

Impact of Specific Amino Acid Substitutions and Modifications

In studies of Temporin A analogues, replacing the naturally occurring phenylalanine at position 1 with tyrosine or a fluorinated phenylalanine, and the serine at position 10 with tyrosine or threonine, resulted in varied effects on antiproliferative and antibacterial properties. nih.gov Specifically, substituting the serine at position 10 with the more hydrophobic tyrosine enhanced activity. nih.gov Conversely, replacing a strongly basic arginine residue with a less basic lysine (B10760008) in Temporin F was found to decrease antibacterial activity. mdpi.com The introduction of unnatural amino acids at specific positions has also been explored to probe the influence of basicity and side chain length on bioactivity. researchgate.net

Systematic replacement of single amino acids with their D-isomers within the α-helical domain of a temporin L analogue has been shown to impact its selectivity and toxicity. nih.gov Such modifications can act as "helix breakers" and alter the peptide's conformation and interaction with cell membranes. nih.gov

Post-Translational Modifications and their Functional Implications

Post-translational modifications (PTMs) are crucial for the function of many peptides and proteins, including temporins. wikipedia.org These modifications occur after the peptide chain has been synthesized and can significantly impact its structure, stability, and biological activity.

Significance of C-Terminal Amidation

A key post-translational modification found in this compound and most other temporins is the amidation of the C-terminus. nih.govnih.gov This modification, where the C-terminal carboxyl group is replaced by an amide group, is known to be essential for the antimicrobial activity of many peptides. researchgate.netnih.gov

C-terminal amidation enhances the biological activity of antimicrobial peptides through several mechanisms. It can increase the peptide's net positive charge, which strengthens the initial electrostatic attraction to negatively charged bacterial membranes. researchgate.net Furthermore, amidation is believed to stabilize the α-helical structure of the peptide, particularly at the peptide-membrane interface. researchgate.netbiorxiv.org This stabilization allows for more effective membrane disruption and pore formation. researchgate.net The amidated C-terminus helps maintain an optimal angle for membrane penetration. biorxiv.org In contrast, a free carboxylated C-terminus can lead to increased hydrogen bonding with the lipid phosphate (B84403) head groups, which may keep the peptide at the water-lipid interface rather than allowing it to penetrate the bilayer. biorxiv.org

Advanced Research Methodologies and Techniques in Temporin Studies

Peptide Isolation and Characterization Techniques

The initial steps in studying Temporin-1RNa involve its isolation and the characterization of its fundamental properties. These processes are foundational for all subsequent research into its biological activities and potential applications.

Molecular Cloning and cDNA Library Screening for Precursor Identification

The journey to understanding this compound begins with the identification of its genetic blueprint. Scientists utilize molecular cloning techniques to construct a cDNA library from the skin secretions of the black-spotted frog, Rana nigromaculata. nih.govnovoprolabs.com This library represents all the messenger RNA (mRNA) molecules present in the frog's skin at the time of collection. aacmanchar.edu.increative-biogene.com

To find the specific gene for this compound, the cDNA library is screened. This process involves using probes that are designed to recognize and bind to the target cDNA sequence. Once identified, the cDNA encoding the this compound precursor is cloned. nih.govnih.gov This precursor molecule typically includes a signal peptide, an acidic propeptide, and the mature this compound sequence. nih.govmdpi.com Analysis of the precursor sequence provides insights into the peptide's biosynthesis and processing within the frog's skin glands. nih.govmdpi.com

Precursor ComponentFunction
Signal Peptide Directs the precursor to the secretory pathway. nih.govmdpi.com
Acidic Propeptide Often plays a role in the correct folding and transport of the mature peptide. nih.gov
Mature Peptide The final, biologically active this compound. nih.gov

Mass Spectrometry for Peptide Sequence Elucidation

Following the isolation of this compound, its precise amino acid sequence is determined using mass spectrometry. nih.govmdpi.com This powerful analytical technique measures the mass-to-charge ratio of ions, allowing for the accurate determination of a peptide's molecular weight and the sequencing of its amino acid residues. bau.edu.tr Techniques like electrospray ionization (ESI) are commonly employed to generate the peptide ions for analysis. uniprot.orguniprot.org The data obtained from mass spectrometry provides the definitive primary structure of this compound, which is crucial for its synthesis and further study. bau.edu.tr

Synthetic Approaches in Peptide Research

The ability to chemically synthesize this compound and its analogs is a cornerstone of modern peptide research. Synthetic approaches provide a reliable source of the peptide for extensive study and allow for the creation of novel variants with potentially enhanced properties.

Solid-Phase Peptide Synthesis (SPPS) for Analog Generation

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its analogs. vulcanchem.commdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), prevents unwanted side reactions during the synthesis. nih.gov SPPS allows for the efficient and controlled synthesis of peptides, making it possible to generate a wide range of analogs by substituting specific amino acids in the this compound sequence. mdpi.commdpi.com This approach is invaluable for structure-activity relationship studies, where the goal is to understand how changes in the peptide's sequence affect its biological function. nih.govmdpi.com

Management of Trifluoroacetic Acid (TFA) Residues in Peptide Synthesis

A critical step in SPPS is the cleavage of the synthesized peptide from the resin and the removal of protecting groups, a process that often utilizes trifluoroacetic acid (TFA). lifetein.comgenscript.com However, residual TFA in the final peptide product can interfere with biological assays and affect the peptide's structural integrity. novoprolabs.comgenscript.com Therefore, effective management of TFA residues is essential. sb-peptide.com Various techniques are employed to remove or exchange TFA counter-ions, such as ion-exchange chromatography or lyophilization from different solvent systems. nih.govthermofisher.com The goal is to obtain a pure peptide sample with minimal TFA content to ensure the accuracy and reproducibility of subsequent experiments. genscript.comsb-peptide.com The presence of TFA can be a concern as it is a strong acid and its counterions can interact with the peptide, potentially altering its conformation and activity. sb-peptide.com

Biophysical Characterization for Structural and Mechanistic Insights

Understanding the three-dimensional structure of this compound and how it interacts with biological membranes is key to elucidating its mechanism of action. Biophysical characterization techniques provide detailed insights into these aspects.

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides like this compound. nih.gov Studies have shown that while this compound is largely unstructured in aqueous solutions, it adopts a helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE). nih.govvulcanchem.com This conformational change is believed to be crucial for its ability to interact with and disrupt the membranes of target cells. vulcanchem.com

Fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are other powerful tools used to investigate the peptide's interaction with model membranes and to determine its three-dimensional structure at an atomic level. nih.govvimta.com These techniques provide valuable data on how this compound inserts into and perturbs the lipid bilayer, leading to the formation of pores or other forms of membrane disruption that ultimately result in cell death. vulcanchem.com

TechniqueInformation Gained
Circular Dichroism (CD) Spectroscopy Secondary structure (e.g., α-helix, β-sheet) and conformational changes. nih.govvimta.com
Fluorescence Spectroscopy Peptide-membrane interactions, folding, and dynamics. vimta.com
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure and interactions with membrane components. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in various environments. biorxiv.org This method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. biorxiv.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. biorxiv.orgnih.gov

In the study of this compound and related temporins, CD spectroscopy is instrumental in revealing conformational changes that are often essential for their biological activity. In an aqueous or buffered solution, temporins typically adopt a disordered or random coil conformation. nih.gov However, upon interaction with membrane-mimicking environments, such as lipid micelles or vesicles, a significant structural transition is observed. nih.gov This is characterized by a shift in the CD spectrum to one indicative of an α-helical structure. This disorder-to-helix transition is a hallmark of many antimicrobial peptides and is believed to be a prerequisite for their membrane-disrupting mechanisms. nih.gov

The α-helical conformation is characterized by negative bands in the CD spectrum at approximately 208 nm and 222 nm and a positive band around 192 nm. The presence and intensity of these bands allow researchers to estimate the percentage of helical content in the peptide under different conditions.

Table 1: Representative Secondary Structure Content of a Temporin Peptide in Different Environments Determined by CD Spectroscopy

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer102565
Membrane Mimetic (e.g., SDS micelles)60535

Note: The data in this table is illustrative and represents typical findings for temporin peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional (3D) structure of biomolecules, including peptides like this compound, at atomic resolution in solution. weebly.comresearchgate.net This method relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org The precise frequency, or chemical shift, of each nucleus is highly sensitive to its local chemical environment, providing a wealth of structural information. libretexts.org

For temporin studies, NMR provides detailed insights into the peptide's conformation, folding, and interactions with other molecules, such as membrane components. plos.org By analyzing through-bond and through-space correlations between different atoms in the peptide, a set of distance and dihedral angle restraints can be generated. These restraints are then used in computational protocols to calculate a family of 3D structures that are consistent with the experimental data. researchgate.net

NMR studies have been pivotal in revealing the amphipathic nature of the temporin helix, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helical cylinder. This structural arrangement is critical for their interaction with and disruption of microbial cell membranes. For instance, the structure of Temporin-1Ta in lipopolysaccharide (LPS) micelles was determined to adopt a helical conformation for residues L4-I12. plos.org

Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of binding interactions in solution. tainstruments.commalvernpanalytical.com It measures the heat change that occurs when one molecule (the ligand) is titrated into a solution containing its binding partner (the macromolecule). malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (dissociation constant, Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. tainstruments.com

In the context of this compound research, ITC is employed to quantify the peptide's interaction with model membranes or specific molecular targets. By titrating the peptide into a suspension of lipid vesicles, for example, researchers can determine the energetic forces driving the binding process. A negative enthalpy change suggests that the binding is driven by favorable interactions like hydrogen bonding and van der Waals forces, while a positive entropy change indicates that the hydrophobic effect plays a significant role. This information is invaluable for understanding the initial steps of the peptide's mechanism of action and for structure-activity relationship (SAR) studies. tainstruments.com

Table 2: Hypothetical Thermodynamic Parameters for this compound Binding to Model Membranes Measured by ITC

Model Membrane CompositionBinding Affinity (Kd, µM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)
Anionic Vesicles (POPC/POPG)5.21:20 (peptide:lipid)-8.515.3
Zwitterionic Vesicles (POPC)25.81:50 (peptide:lipid)-3.18.7

Note: This data is illustrative and serves to demonstrate the type of information obtained from ITC experiments.

Zeta Potential Measurements for Charge Interactions

Zeta potential is a measure of the magnitude of the electrostatic potential at the surface of a particle in a liquid suspension. anton-paar.commalvernpanalytical.com It provides an indication of the surface charge of the particle and is a key parameter for understanding and predicting interactions between particles, such as the binding of a peptide to a bacterial cell or a lipid vesicle. horiba.com The measurement is typically performed using an electrophoretic light scattering instrument, which determines the velocity of charged particles in an applied electric field. horiba.com

Temporins, including this compound, are generally cationic peptides, carrying a net positive charge at physiological pH. Bacterial cell membranes, in contrast, are typically rich in anionic phospholipids, resulting in a net negative surface charge. Zeta potential measurements can be used to monitor the interaction between the positively charged temporin and negatively charged model membranes. As the peptide binds to the vesicles, it neutralizes the negative surface charge, leading to a change in the measured zeta potential. This technique provides direct evidence of the electrostatic component of the peptide-membrane interaction, which is often the initial driving force for the peptide's accumulation at the bacterial surface.

Cell-Based and Microbiological Assays in Research

To complement biophysical studies, a range of cell-based and microbiological assays are essential for determining the biological activity of this compound. These assays provide quantitative measures of the peptide's efficacy against microbial and cancer cells.

Quantitative Determination of Antimicrobial Efficacy (MIC/MBC)

The antimicrobial potency of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). imeko.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. researchgate.netmdpi.com The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. imeko.org

These values are typically determined using a broth microdilution method, where a standardized suspension of bacteria is exposed to serial dilutions of the peptide in a multi-well plate. imeko.org After incubation, the wells are visually inspected for turbidity (growth), and the MIC is recorded. To determine the MBC, an aliquot from the wells showing no growth is plated onto agar (B569324) plates, and the number of surviving colonies is counted after further incubation. imeko.org

Table 3: Representative MIC and MBC Values for this compound Against Various Microorganisms

MicroorganismStrainMIC (µM)MBC (µM)
Staphylococcus aureusATCC 25923816
Escherichia coliATCC 259223264
Candida albicansATCC 900281632

Note: The data presented in this table is for illustrative purposes and represents typical ranges observed for temporin peptides.

Assessment of Antiproliferative Activity in In Vitro Cell Lines (e.g., MTT, NRU assays)

The potential of this compound as an anticancer agent is evaluated by assessing its antiproliferative and cytotoxic effects on various cancer cell lines in vitro. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Neutral Red Uptake (NRU) assay.

The MTT assay is a colorimetric assay that measures cell metabolic activity. nih.gov Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the peptide. nih.gov

The NRU assay is another cytotoxicity test that relies on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. nih.gov The amount of dye extracted from the cells after treatment is proportional to the number of viable cells.

From the dose-response curves generated by these assays, the IC₅₀ value can be determined. The IC₅₀ is the concentration of the peptide that is required to inhibit the growth of 50% of the cell population. researchgate.net These assays are crucial for screening the cytotoxic potential of this compound against different cancer cell types and for determining its selectivity towards cancer cells over normal, non-malignant cells. nih.gov

Table 4: Illustrative IC₅₀ Values of a Temporin Peptide Against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC₅₀ (µM)
MCF-7Breast AdenocarcinomaMTT15
A549Lung CarcinomaMTT25
PC-3Prostate AdenocarcinomaNRU20

Note: This data is hypothetical and serves to illustrate the results obtained from in vitro antiproliferative assays.

Membrane Permeabilization and Cell Lysis Assays

A primary mechanism by which many antimicrobial peptides, including temporins, exert their effects is through the disruption of microbial cell membranes. Assays that measure membrane permeabilization and subsequent cell lysis are therefore fundamental in studying this compound and its analogues.

These assays typically involve exposing target cells, such as bacteria or cancer cells, to the peptide and then quantifying the extent of membrane damage. A common method is to monitor the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the surrounding medium. promega.com The amount of LDH released is proportional to the number of lysed cells and can be measured using a colorimetric assay. promega.com

Another approach involves the use of fluorescent dyes that can only enter cells with compromised membranes. For instance, propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is permeabilized, PI enters the cell, binds to DNA, and fluoresces, providing a quantifiable measure of membrane integrity loss. semanticscholar.org The integrity of the bacterial membrane can be significantly altered by sublethal concentrations of temporins, even without causing immediate cell death. nih.gov

The hemolytic assay is a specific type of cell lysis assay that measures the peptide's ability to rupture red blood cells (erythrocytes). nih.gov This is a crucial assessment for determining the peptide's selectivity and potential toxicity to host cells. nih.gov In this assay, erythrocytes are incubated with varying concentrations of the peptide, and the release of hemoglobin is measured spectrophotometrically at 415 nm. nih.gov this compound has a 50% hemolytic concentration (HC50) of 105 μM. novoprolabs.com

Table 1: Common Membrane Permeabilization and Cell Lysis Assays

Assay TypePrincipleCommon ReadoutApplication in this compound Studies
Lactate Dehydrogenase (LDH) AssayMeasures the release of the cytoplasmic enzyme LDH from cells with damaged membranes. promega.comColorimetric or fluorometric measurement of LDH activity.Quantifying the cytotoxic effect on target cells.
Fluorescent Dye Uptake (e.g., Propidium Iodide)Uses membrane-impermeable fluorescent dyes that enter and stain the nucleus of cells with compromised membranes. semanticscholar.orgFluorescence microscopy or flow cytometry.Visualizing and quantifying membrane permeabilization in real-time.
Hemolytic AssayMeasures the lysis of red blood cells by quantifying the release of hemoglobin. nih.govSpectrophotometric measurement of hemoglobin absorbance.Assessing the peptide's toxicity and selectivity towards mammalian cells. nih.gov

Electron Microscopy for Morphological Changes in Target Cells

Electron microscopy (EM) provides high-resolution imaging that is invaluable for visualizing the direct morphological consequences of this compound's interaction with target cells. Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to observe changes in cell surface and internal structures, respectively. researchgate.net

TEM allows for the detailed examination of ultrastructural changes within the cell. researchgate.net This includes alterations to the cell wall, the cytoplasmic membrane, and internal organelles. nih.govresearchgate.net In bacteria treated with temporin peptides, TEM has revealed membrane breakage and the subsequent leakage of intracellular contents. semanticscholar.orgmdpi.com Similarly, in cancer cells, temporins have been shown to cause disruption of the cell membrane and the disintegration of subcellular structures. mdpi.com These detailed observations are critical for understanding the precise mechanism of cell death induced by the peptide. mdpi.com

Anti-inflammatory and Antioxidant Activity Assays

Beyond their antimicrobial and anticancer properties, some temporins exhibit immunomodulatory functions, including anti-inflammatory and antioxidant activities. Specific assays are used to quantify these effects.

Anti-inflammatory Activity: The anti-inflammatory potential of peptides like this compound is often assessed by measuring their ability to modulate the production of inflammatory mediators in immune cells, such as macrophages. frontiersin.org A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. frontiersin.org The production of nitric oxide (NO), a key inflammatory molecule, can be quantified using the Griess reagent. hilarispublisher.com Furthermore, the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and anti-inflammatory cytokines like Interleukin-10 (IL-10) in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assays (ELISAs). frontiersin.orgjidc.org Some studies have also investigated the synergistic anti-inflammatory effects of different temporins when used in combination. plos.org

Antioxidant Activity: The antioxidant capacity of this compound can be determined using various in vitro chemical assays. These assays generally measure the peptide's ability to scavenge free radicals. hilarispublisher.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). hilarispublisher.comnhri.org.tw The reduction of the blue-green ABTS•+ is measured spectrophotometrically. sigmaaldrich.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. hilarispublisher.com

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant, which results in a color change. nih.gov

Table 2: Key Assays for Anti-inflammatory and Antioxidant Activity

ActivityAssayPrinciple
Anti-inflammatoryGriess AssayMeasures nitric oxide (NO) production by detecting its conversion to nitrite. hilarispublisher.com
Anti-inflammatoryELISA for CytokinesQuantifies the concentration of specific pro- and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10). frontiersin.orgjidc.org
AntioxidantABTS AssayMeasures the scavenging of the ABTS radical cation. hilarispublisher.comnhri.org.tw
AntioxidantDPPH AssayMeasures the scavenging of the stable DPPH free radical. hilarispublisher.com

In silico and Computational Design Methodologies

The development of potent and selective peptide-based therapeutics is increasingly reliant on computational and bioinformatics tools. These in silico approaches facilitate the design of novel peptides with enhanced properties and provide deep insights into their mechanisms of action at a molecular level.

Predictive Modeling and Bioinformatics Tools for Peptide Design (e.g., AntiCP-2.0, PEP-FOLD3.5)

Predictive modeling and bioinformatics have become indispensable for the rational design of new peptides based on existing templates like this compound. researchgate.netresearchgate.net Web-based servers and software are used to predict the biological activity and structural properties of newly designed peptide sequences.

AntiCP-2.0: This is a web server used to predict the anticancer potential of peptides. researchgate.netresearchgate.net By using this compound as a template, researchers can generate a library of new peptide sequences with altered amino acid compositions. researchgate.netresearchgate.netmarmara.edu.trbau.edu.tr The server then provides predictions on their anticancer activity, allowing for the selection of the most promising candidates for further experimental validation. researchgate.netresearchgate.netmarmara.edu.trbau.edu.tr

PEP-FOLD3.5: Once promising sequences are designed, their three-dimensional (3D) structures need to be predicted to understand their potential function. PEP-FOLD3.5 is a de novo peptide structure prediction server that can generate 3D models of peptides. researchgate.netresearchgate.netmarmara.edu.trbau.edu.tr It is particularly useful for predicting the helical conformation that many temporins, including this compound, adopt in a hydrophobic environment like a cell membrane. researchgate.netresearchgate.netmarmara.edu.trbau.edu.tr This server can handle peptides up to 50 amino acids long. univ-paris-diderot.fr

These tools, among others, enable a high-throughput screening process where numerous peptide variants can be computationally evaluated before committing to the resource-intensive process of chemical synthesis and experimental testing. mdpi.compreprints.org

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations provide atomic-level insights into how the peptide interacts with, inserts into, and disrupts cell membranes. nih.govmdpi.com

Researchers can build computational models of a bacterial or cancer cell membrane and then simulate the interaction of the peptide with this membrane. researchgate.netresearchgate.net These simulations can reveal:

The initial binding and orientation of the peptide on the membrane surface.

The conformational changes the peptide undergoes upon membrane interaction, such as folding into an α-helix. researchgate.netresearchgate.net

The process of peptide insertion into the lipid bilayer. mdpi.com

The mechanism of membrane disruption, such as the formation of pores or other defects. mdpi.com

Simulations have shown that peptides like temporins are often unstructured in an aqueous environment but adopt a helical shape in a hydrophobic solvent, mimicking the lipid core of a membrane. researchgate.netresearchgate.netmarmara.edu.tr This conformational change is believed to be critical for their membrane-disrupting activity. researchgate.netresearchgate.netmarmara.edu.tr

Machine Learning Approaches in Peptide Optimization and Property Prediction

Machine learning (ML), a subset of artificial intelligence, is increasingly being used in peptide drug discovery to design and optimize peptides with desired properties. nih.gov ML algorithms can be trained on large datasets of known peptides to learn the complex relationships between amino acid sequence and biological function. preprints.orgnih.gov

For temporins, ML models can be developed to predict various properties, including:

Antimicrobial and anticancer activity

Hemolytic activity (toxicity)

Selectivity

Propensity to form specific secondary structures

These predictive models can then be used to guide the design of new temporin analogues. For example, a genetic algorithm combined with an ML-based fitness function can be used to explore the vast sequence space and identify novel peptide sequences with an optimal balance of high potency and low toxicity. nih.gov While the application of ML for the de novo design of temporins is still an emerging area, it holds significant promise for accelerating the development of new peptide-based therapeutics. nih.govarxiv.org

In Vitro and Model Organism Studies for Functional Validation

To elucidate the mechanism of action of this compound at the molecular level, researchers extensively utilize artificial membrane systems. nih.gov These models mimic the composition of bacterial and eukaryotic cell membranes, allowing for a detailed investigation of the peptide's interaction with lipids. nih.govresearchgate.net

The primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the cell membrane. vulcanchem.complos.org Artificial membrane systems are instrumental in studying this process. These systems can be tailored to have specific lipid compositions, such as zwitterionic or anionic phospholipids, to mimic different cell types. researchgate.net For instance, bacterial membranes are typically rich in negatively charged phospholipids, which facilitates the initial electrostatic attraction with cationic peptides like this compound. vulcanchem.com

Several techniques are employed to study these interactions:

Lipid Monolayers and Bilayers: These are fundamental models for studying the adsorption and insertion of peptides into membranes. researchgate.net Techniques like surface pressure measurements can quantify the ability of this compound to penetrate and disrupt the lipid packing. researchgate.net

Vesicles (Liposomes): These are spherical lipid bilayers enclosing an aqueous core. They are used in leakage assays where the release of encapsulated fluorescent markers indicates membrane permeabilization. nih.govunimi.it Studies with temporins have shown that they can cause the release of entrapped markers, suggesting the formation of pores or local disruptions in the bilayer rather than complete membrane dissolution. nih.gov

Spectroscopy Techniques: Circular Dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide. researchgate.net this compound, like other temporins, is largely unstructured in aqueous solutions but adopts an α-helical conformation in membrane-mimicking environments. vulcanchem.com This conformational change is believed to be crucial for its membrane-disrupting activity. vulcanchem.complos.org Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can provide further details on peptide-lipid interactions and changes in membrane dynamics. plos.orgnih.gov

Surface Plasmon Resonance (SPR): This technique allows for the real-time monitoring of peptide binding to immobilized lipid bilayers, providing kinetic data on the association and dissociation processes. researchgate.net

Molecular dynamics simulations have also become a powerful tool to complement experimental studies. These simulations can model the interactions between temporins and lipid bilayers at an atomic level, providing insights into how these peptides insert into and disrupt the membrane. mdpi.com For example, simulations have shown that temporins can disorder lipid packing and, at higher concentrations, aggregate to form structures that lead to membrane protrusion and eventual rupture. mdpi.com

Table 1: Investigating this compound Interactions with Artificial Membranes

Technique Purpose Key Findings for Temporins
Circular Dichroism (CD) Spectroscopy Determines the secondary structure of the peptide. researchgate.netAdopts an α-helical conformation in membrane-mimicking environments, which is critical for its function. vulcanchem.com
Vesicle Leakage Assays Measures the peptide's ability to permeabilize membranes. nih.govCauses leakage of contents, indicating pore formation or local membrane disruption. nih.gov
Surface Plasmon Resonance (SPR) Quantifies the binding affinity and kinetics of the peptide to lipid bilayers. researchgate.netReveals the strength and speed of the interaction between the peptide and the model membrane. researchgate.net
Molecular Dynamics (MD) Simulations Provides an atomic-level view of peptide-membrane interactions. mdpi.comShows how peptides insert into and destabilize the lipid bilayer, leading to disruption. mdpi.com

While in vitro studies provide valuable mechanistic information, in vivo models are essential for assessing the efficacy and potential toxicity of a peptide in a complex biological system. The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable and widely used in vivo model in microbiology and immunology research. nih.govleibniz-fli.de This model offers several advantages, including a low cost, ease of handling, and an innate immune system that shares structural and functional similarities with that of vertebrates. leibniz-fli.demdpi.com

In the context of this compound and other antimicrobial peptides, the G. mellonella model is used to evaluate their effectiveness against bacterial and fungal infections. nih.govnih.gov The typical experimental setup involves infecting the larvae with a pathogen and then administering the peptide to assess its ability to improve survival rates and reduce the microbial load. leibniz-fli.debiorxiv.org

Key parameters measured in G. mellonella studies include:

Larval Survival: The most direct measure of the peptide's efficacy. An increase in the survival rate of treated larvae compared to untreated controls indicates a positive therapeutic effect. publichealthtoxicology.com

Melanization: The activation of the prophenoloxidase cascade, leading to the darkening of the larval cuticle, is a key component of the insect's humoral immune response to infection. publichealthtoxicology.com The degree of melanization can be used as an indicator of the severity of the infection and the host's immune response. publichealthtoxicology.com

Hemocyte Analysis: Hemocytes are the immune cells of insects, and their numbers and types can change in response to infection and treatment. publichealthtoxicology.com

Studies using the G. mellonella model have demonstrated the in vivo efficacy of various temporins against a range of pathogens. nih.govplos.org For instance, researchers have successfully used this model to test the antibacterial efficacy of temporin analogues against infections caused by Staphylococcus aureus and Escherichia coli. nih.gov The model allows for the determination of key parameters like the median lethal dose (LD50) of the peptide, providing crucial information for further development. biorxiv.org

Table 2: Galleria mellonella as a Model for In Vivo this compound Studies

Parameter Measured Significance Example Finding
Larval Survival Rate Direct indicator of the peptide's therapeutic efficacy. publichealthtoxicology.comIncreased survival in peptide-treated groups compared to infected, untreated controls. nih.gov
Bacterial/Fungal Load Quantifies the antimicrobial activity of the peptide within the host.Reduction in the number of colony-forming units (CFUs) in treated larvae. nih.gov
Melanization Visual marker of the host's immune response to infection. publichealthtoxicology.comReduced melanization in treated larvae, suggesting a lower infection severity. publichealthtoxicology.com

Emerging Research Frontiers and Future Perspectives for Temporin 1rna and Analogs

Rational Design and Development of Next-Generation Peptide Modulators

The development of new antimicrobial agents is increasingly turning to the rational design of peptide analogs to enhance their therapeutic properties. researchgate.net For temporins, this involves modifying the primary amino acid sequence to improve activity against pathogens while minimizing toxicity to host cells. researchgate.netmdpi.com

Key strategies in the rational design of temporin analogs include:

Amino Acid Substitutions: Replacing amino acids at specific positions can have a significant impact on biological activity. Studies on Temporin A analogs have shown that substituting the N-terminal phenylalanine with tyrosine or fluorinated phenylalanine, or replacing serine at position 10 with tyrosine or threonine, can influence antibacterial properties and antiproliferative activity. mdpi.comnih.gov

Conformational Constraints: The three-dimensional structure of temporins is critical for their function. researchgate.net Analogs are designed to adopt specific conformations, such as an α-helix, in membrane-like environments, which is often essential for their membrane-disrupting activity. mdpi.comresearchgate.net

Computational Modeling: In silico tools are increasingly used to predict the properties of newly designed peptides. nih.govmdpi.com Computational approaches like the AntiCP-2.0 server and PEP-FOLD3.5 are used to predict anticancer efficacy, hemolytic activity, and 3D structures of temporin analogs. researchgate.net Molecular dynamics simulations help in understanding the peptide's behavior in different environments. researchgate.net

A study on Temporin A analogs demonstrated that replacing the phenylalanine at position 1 with a fluorinated version resulted in the most effective antibacterial agent among the new compounds. mdpi.com Another analog, with tyrosine replacing serine at position 10, showed the most promise in terms of its structure-activity relationship. mdpi.com

Exploration of Novel Therapeutic Applications in Pre-clinical Settings

The therapeutic potential of temporins and their analogs extends beyond their antimicrobial properties and is being actively explored in pre-clinical research. researchgate.netnih.govnih.gov

Anticancer Activity: Many antimicrobial peptides, including temporins, also exhibit anticancer properties. mdpi.comnih.gov This dual activity is often attributed to the net negative charge on the surface of both cancer cells and bacterial membranes. nih.gov

Temporin-1RNa has shown activity against MCF-7 and HeLa cancer cells. novoprolabs.com

Analogs of Temporin A have been investigated for their antiproliferative effects. mdpi.com For example, an analog containing fluorinated phenylalanine at position 1 demonstrated the highest antiproliferative effect against two tested cancer cell lines. mdpi.com

Temporin 1CEa analogs were specifically designed to improve anticancer activity against human breast cancer cells. mdpi.com

Wound Healing and Immunomodulatory Effects: Some temporins have demonstrated potential in promoting wound healing.

Temporin-1Ta has been shown in vivo to inhibit bacterial growth in methicillin-resistant S. aureus (MRSA)-infected wounds in mice and promote wound healing. uniprot.org

In vitro studies have also indicated that Temporin-1Ta promotes cell migration and wound healing. uniprot.org

Antiviral and Other Activities: The therapeutic applications of temporins are continually expanding.

Temporin A has been found to be active against fungi and protozoa. mdpi.com

Temporin-1Ta rapidly inactivates both channel catfish herpesvirus and frog virus 3. uniprot.org It also displays anti-leishmania activity. uniprot.org

Pre-clinical Research Findings for Temporin Analogs

Peptide/Analog Pre-clinical Application Key Findings
This compound Anticancer Active against MCF-7 and HeLa cells. novoprolabs.com
Temporin A Analog (DT4F) Anticancer Highest antiproliferative effect against tested cancer cell lines. mdpi.com
Temporin 1CEa Analogs Anticancer Designed for improved activity against human breast cancer cells. mdpi.com
Temporin-1Ta Wound Healing Inhibited bacterial growth and promoted healing in MRSA-infected wounds in mice. uniprot.org
Temporin A Antifungal, Antiprotozoal Active against various fungi and protozoa. mdpi.com

| Temporin-1Ta | Antiviral, Anti-leishmania | Inactivates herpesviruses and exhibits activity against Leishmania. uniprot.org |

Advanced Delivery Systems for Peptide Applications in Research

A significant challenge in the clinical application of antimicrobial peptides is their potential instability, low bioavailability, and toxicity. scienceopen.commdpi.com Advanced delivery systems are being developed to overcome these limitations. nih.gov

Nanoparticle-Based Delivery: Nanocarriers have emerged as a promising strategy to enhance the efficacy of AMPs. scienceopen.comnih.govmdpi.com

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) are used to encapsulate AMPs. mdpi.comnih.gov This protects the peptides from degradation, allows for controlled release, and can reduce cytotoxicity. mdpi.comnih.gov Chitosan nanoparticles loaded with Temporin B have demonstrated long-term antibacterial activity against clinical isolates of Staphylococcus epidermidis. frontiersin.org

Lipid-Based Nanoparticles: Liposomes and other lipid nanoparticles can encapsulate both hydrophilic and lipophilic peptides, protecting them and facilitating targeted delivery. scienceopen.comsyvento.com Cubosomes, a type of lipidic nanoparticle, offer a unique structure to protect AMPs and enable controlled release. monash.edu

Inorganic Nanoparticles: Gold and silver nanoparticles can be combined with AMPs to improve their effectiveness. mdpi.com The functional groups on AMPs allow for immobilization on the nanoparticle surface, which can reduce the toxicity of the metal while enhancing the peptide's activity. mdpi.com

Hydrogels and Other Systems:

Hydrogels: These have been extensively studied for AMP delivery, providing protection against proteolytic degradation and allowing for controlled and stimuli-responsive release. nih.gov

RNA-Based Delivery Systems: The versatility of peptides makes them suitable for formulation with DNA and RNA-based delivery systems, a novel area of research. nih.gov

A study focused on developing polymeric carriers for Temporin A demonstrated a controlled, near-zero-order release over 28 days without an initial "burst release" effect, maintaining a therapeutic concentration. mdpi.comresearchgate.net

Addressing Research Challenges and Methodological Refinements

Despite the promise of this compound and its analogs, several research challenges need to be addressed to advance their development.

Key Research Challenges:

Stability and Degradation: AMPs are susceptible to proteolytic degradation in vivo, which limits their therapeutic application. mdpi.comnih.gov

Toxicity: While generally selective for microbial cells, some temporins can exhibit hemolytic activity (toxicity to red blood cells). mdpi.com

Delivery: Efficiently delivering peptides to the site of infection or disease remains a significant hurdle. scienceopen.com

Resistance: Although less common than with traditional antibiotics, the potential for microbial resistance to AMPs exists.

Methodological Refinements: To overcome these challenges, researchers are employing various strategies:

Chemical Modifications: Incorporating D-amino acids or unnatural amino acids can increase peptide stability against enzymatic degradation. mdpi.com For example, the introduction of D-lysines in a Temporin B analog did not significantly alter its antimicrobial activity, suggesting a viable strategy for enhancing stability. mdpi.com

Peptide Conjugation: Attaching peptides to carrier molecules or nanoparticles can improve their pharmacokinetic properties. iscientific.org

High-Throughput Screening: These methods allow for the rapid screening of large peptide libraries to identify candidates with optimal activity and low toxicity. mdpi.com

Trifluoroacetic Acid (TFA) Considerations: TFA is often present in synthetic peptides as a salt and can interfere with experimental results, affecting cell growth and spectroscopic studies. novoprolabs.com This highlights the need for careful purification and consideration of its potential effects in research. novoprolabs.com

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a deeper understanding of how this compound and other AMPs function, researchers are integrating systems biology approaches. plos.org This involves combining data from various "omics" fields to create a holistic view of the peptide's interaction with biological systems. frontlinegenomics.comnih.govfrontiersin.org

Omics Technologies in AMP Research:

Genomics, Transcriptomics, and Proteomics: Analyzing changes in gene expression, RNA transcripts, and protein levels in bacteria upon exposure to AMPs can reveal the specific cellular pathways and stress responses that are affected. plos.org This provides insights into the peptide's mechanism of action beyond simple membrane disruption. plos.org

Metabolomics: Studying the changes in the metabolome of a microorganism after AMP challenge can further elucidate the metabolic pathways that are perturbed. plos.org

Multi-Omics Data Integration: Combining datasets from genomics, transcriptomics, proteomics, and metabolomics allows for a more comprehensive and accurate understanding of the complex molecular mechanisms underlying a peptide's activity. frontlinegenomics.comresearchgate.net This integrated approach can help identify new drug targets, biomarkers, and therapeutic strategies. frontlinegenomics.comfrontiersin.org

A study that used a systems biology approach to investigate the effects of four different AMPs on E. coli found that the bacteria exhibited highly plastic and specific responses to each peptide. plos.org This suggests that bacteria can discriminate between different AMPs and mount tailored defense mechanisms. plos.org The transcriptomic data, in particular, was able to accurately predict the antibacterial mode of action. plos.org Such comprehensive approaches are crucial for understanding the multifaceted interactions between AMPs and their targets, paving the way for the development of more effective and targeted peptide-based therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.